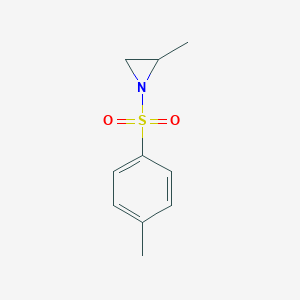

2-Methyl-1-Tosyl-Aziridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLZRGBQZRSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337823 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119461-40-4 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and Chemical Properties

2-Methyl-1-Tosyl-Aziridine is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Data not available |

| CAS Number | 119461-40-4 |

Synthesis of 2 Methyl 1 Tosyl Aziridine

The synthesis of 2-Methyl-1-Tosyl-Aziridine is most commonly achieved through the cyclization of a precursor derived from 2-aminopropanol. A typical synthetic route involves the reaction of 2-aminopropanol with tosyl chloride.

A common method involves a two-step, one-pot procedure. nsf.gov First, 2-aminopropanol is reacted with two equivalents of tosyl chloride in the presence of a base like pyridine (B92270) to form the ditosylated intermediate. nsf.gov This is followed by an intramolecular cyclization, often promoted by a base such as aqueous potassium hydroxide, to yield 2-Methyl-1-Tosyl-Aziridine. nsf.gov Another efficient method involves the direct treatment of a β-amino alcohol with tosyl chloride and triethylamine (B128534) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) at room temperature, affording the N-tosyl aziridine (B145994) in high yield. arkat-usa.org

The table below summarizes a representative synthetic approach.

| Starting Material | Reagents | Solvent | Yield |

| 2-Aminopropanol | 1. TsCl, Pyridine2. KOH(aq), Toluene | Pyridine, Toluene | Good |

| (S)-Alaninol | TsCl, Et₃N, DMAP (cat.) | CH₂Cl₂ | 89% |

Spectroscopic Characterization

The structure of 2-Methyl-1-Tosyl-Aziridine is confirmed through various spectroscopic techniques. The key spectroscopic data are presented below.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tosyl group's aromatic and methyl protons, as well as the protons of the aziridine (B145994) ring and its methyl substituent. rsc.org |

| ¹³C NMR | Resonances for the carbons of the tosyl group and the carbons of the aziridine ring. arkat-usa.org |

| IR | Characteristic absorption bands for the sulfonyl group (S=O stretching) and the C-N bond of the aziridine ring. rsc.org |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. nih.gov |

Mechanistic and Theoretical Investigations

Understanding Reactivity Drivers

The unique reactivity of 2-Methyl-1-Tosyl-Aziridine is not arbitrary but is dictated by a combination of inherent structural strain, electronic effects imposed by its substituents, and specific conformational properties.

Role of Ring Strain in Aziridine (B145994) Reactivity

Aziridines, as three-membered heterocycles, possess significant ring strain, often referred to as Pitzer strain, due to their acute bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms. wikipedia.orgthieme-connect.de This inherent strain energy is a primary driver of their chemical reactivity. wikipedia.orgrsc.orgarkat-usa.org The aziridine ring is prone to undergo nucleophilic ring-opening reactions, as these processes relieve the strain and lead to more stable, open-chain structures. wikipedia.orgrsc.org The presence of substituents on the aziridine ring, such as the tosyl group, can further activate the ring toward cleavage. arkat-usa.org This high reactivity makes aziridines, including 2-Methyl-1-Tosyl-Aziridine, valuable and versatile building blocks in modern organic synthesis for constructing nitrogen-containing molecules. arkat-usa.orgrsc.orgrhhz.netnih.gov

Electronic Structure and Conformational Properties

The electronic nature of the substituent on the nitrogen atom plays a crucial role in the reactivity of the aziridine ring. The tosyl (p-toluenesulfonyl) group on 2-Methyl-1-Tosyl-Aziridine is a strong electron-withdrawing group. arkat-usa.org This "activation" of the aziridine has two significant consequences. Firstly, it enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. nih.gov Secondly, the tosyl group stabilizes the developing negative charge on the nitrogen atom in the transition state of the ring-opening reaction, effectively making the nitrogen a better leaving group. nih.gov

Theoretical calculations have been employed to understand the conformational preferences of substituted aziridines. For instance, in related aziridine-2-carboxaldehydes, the aziridine ring favors bisected conformations for attached carbonyl groups. msu.edu While a direct N-C(O) rotational barrier is not present in 2-Methyl-1-Tosyl-Aziridine, the principle of preferred conformations applies. The conformational dynamics, influenced by the bulky and electron-withdrawing tosyl group, are critical in determining the molecule's ground-state stability and the stereochemical outcome of its reactions. msu.edu Computational studies on N-sulfonylated aziridines have shown that the energy of the ring-opening transition state is significantly influenced by the nature of the N-protecting group. mdpi.com

Nitrogen Inversion Barriers

A key stereochemical feature of amines is nitrogen inversion, the process by which the nitrogen atom and its substituents pass through a planar transition state. In acyclic amines, this process is typically very fast. However, the angle strain in the aziridine ring significantly increases the energy barrier to nitrogen inversion. wikipedia.org This higher barrier can, in some cases, allow for the isolation of stable, distinct invertomers at room temperature. wikipedia.org

The substituent on the nitrogen atom heavily influences the magnitude of this inversion barrier. Theoretical studies using methods like B3LYP/6-31+ have quantified these energies for various N-substituted aziridines. researchgate.net The presence of an electron-withdrawing sulfonyl group, like tosyl, is known to lower the inversion barrier compared to alkyl groups. researchgate.net This is attributed to the stabilization of the planar transition state through delocalization of the nitrogen lone pair into the sulfonyl group.

| Substituent (R) on Nitrogen | N-Inversion Energy (kcal/mol) |

|---|---|

| -CHMePh | 17.06 |

| -Me | 16.97 |

| -Bn | 16.70 |

| -H | 16.64 |

| -Ph | 8.91 |

| -COPh | 5.75 |

Data sourced from theoretical calculations (B3LYP/6-31+). researchgate.net

Stereochemical Control and Regioselectivity

The synthetic utility of 2-Methyl-1-Tosyl-Aziridine is largely dependent on the ability to control the regioselectivity (i.e., which carbon atom is attacked) and stereospecificity of its ring-opening reactions. These outcomes are governed by the reaction mechanism and are highly influenced by the choice of catalyst and substrates.

SN2-Type Mechanisms in Ring-Opening Reactions

A substantial body of evidence indicates that the nucleophilic ring-opening of 2-substituted-N-tosylaziridines proceeds via an SN2-type mechanism. ias.ac.iniitk.ac.inrsc.org A hallmark of this pathway is the inversion of stereochemistry at the site of nucleophilic attack. Studies involving enantiomerically pure chiral aziridines have shown that the products are formed with the opposite configuration, consistent with the backside attack characteristic of an SN2 reaction. iitk.ac.inrsc.orgresearchgate.net For example, the reaction of chiral (R)-2-phenyl-N-tosylaziridine with alcohols yields nonracemic amino ethers with an inverted absolute configuration. iitk.ac.in This stereospecificity confirms that the reaction avoids the formation of a planar, achiral carbocation intermediate, which would lead to racemization. iitk.ac.inresearchgate.net

Influence of Catalyst and Substrate Structure on Regioselectivity and Stereospecificity

The regiochemical outcome of the ring-opening of 2-Methyl-1-Tosyl-Aziridine is a delicate balance between steric and electronic factors, which can be tipped by the choice of catalyst and nucleophile. rhhz.netmdpi.com For acyclic, terminally substituted N-tosylaziridines like the 2-methyl derivative, nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon atom. rhhz.netmdpi.com

However, the catalyst plays a pivotal role. Lewis acids, such as ferric halides (FeX₃) or zinc halides (ZnX₂), activate the aziridine by coordinating to the nitrogen atom, enhancing the electrophilicity of the ring carbons. rhhz.netias.ac.iniitk.ac.in Under these conditions, the reaction can be highly regioselective. For instance, the reaction of aliphatic N-tosylaziridines with FeCl₃ and FeBr₃ affords only one regioisomer, resulting from the nucleophile's attack at the less hindered carbon. rhhz.net Gold(I) catalysts have also been shown to be effective Lewis acids for these transformations, promoting SN2-type ring openings with high regioselectivity. rsc.orgresearchgate.netrsc.org In the gold-catalyzed reaction of 2-methyl-N-tosylaziridine with indoles, regioselectivity up to a 10:1 ratio was observed in favor of attack at the methyl-substituted carbon. rsc.orgresearchgate.net

Conversely, base-catalyzed reactions can exhibit different selectivity trends. In a Lewis base-catalyzed ring-opening with acid anhydrides using 1,5,7-triazabicyclo urv.caturv.catdec-5-ene (TBD), the reaction with 2-methyl-1-tosylaziridine showed almost complete regioselectivity, with the nucleophile attacking the less-substituted carbon, suggesting that steric effects dominate. mdpi.com

| Nucleophile | Catalyst/Reagent | Solvent | Regioisomeric Ratio (Attack at C2 : Attack at C3) | Yield |

|---|---|---|---|---|

| Indole (B1671886) | [AuCl(PPh₃)]/AgOTf | 1,2-DCE | 10:1 | 72% |

| Acetic Anhydride | TBD | DMF | >99:1 (attack at C3) | 92% |

| Benzoic Anhydride | TBD | DMF | >99:1 (attack at C3) | 95% |

| 4-Nitrobenzoic Acid | TBAB | DMF | Not Specified, High Regioselectivity | 95% |

Data compiled from various studies. rsc.orgrsc.orgresearchgate.netmdpi.com

The structure of the substrate itself also exerts a strong influence. While 2-alkyl-substituted aziridines favor attack at the less-hindered position, 2-aryl-substituted N-tosylaziridines often show the opposite regioselectivity, with the nucleophile attacking the more substituted benzylic carbon. rhhz.net This is because the benzylic position can better stabilize the partial positive charge that develops in the SN2 transition state, making electronic factors predominate over steric hindrance in these cases. rhhz.net

Diastereoselective Pathways in Multicomponent Reactions

Computational Chemistry Studies

Computational chemistry has become an indispensable tool for understanding the complex reactivity of strained heterocycles like 2-methyl-1-tosyl-aziridine. Quantum mechanical calculations provide deep insights into reaction mechanisms, energetics, and the origins of selectivity.

Density Functional Theory (DFT) is widely used to map the potential energy surfaces of reactions involving tosylaziridines. By calculating the energies of reactants, intermediates, transition states, and products, researchers can delineate the most likely reaction pathways.

For instance, DFT calculations have been employed to analyze the palladium-catalyzed borylative ring-opening of 2-phenyl-N-tosyl-aziridine. rsc.org These studies, using methods like the multi-component artificial force-induced reaction (MC-AFIR), successfully located the transition states for the regioselectivity-determining aziridine ring-opening step, which was found to proceed in an S(_N)2 fashion. rsc.org DFT has also been used to investigate the reactivity of 2-bromomethyl-1-tosylaziridine with nucleophiles, comparing the transition states for direct bromide displacement versus ring-opening pathways to explain experimental observations. acs.org In other systems, such as manganese-catalyzed aziridination, DFT calculations suggested the involvement of a radical intermediate. nsf.gov

| Reaction Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Pd-catalyzed Borylative Ring-Opening | DFT (MC-AFIR) | Located transition states for the SN2-type ring-opening. | rsc.org |

| Nucleophilic Substitution of 2-(Bromomethyl)-1-tosylaziridine | DFT (Supermolecule approach) | Analyzed competing pathways (direct displacement vs. ring-opening). | acs.org |

| Mn-catalyzed Aziridination | DFT | Proposed a radical reaction intermediate. | nsf.gov |

| Cu-catalyzed Borylative Ring-Opening | DFT (B3LYP) | Calculated activation energy for the ring-opening process. | mdpi.com |

For higher accuracy in energetic calculations, ab initio and composite correlated molecular orbital theories are often utilized. These methods, while computationally more demanding than DFT, can provide more reliable energy values, which is critical for comparing competing pathways with small energy differences.

Ab initio investigations at the MP2 (Møller-Plesset second-order perturbation theory) level have been used to study the protonation of aziridines, a fundamental process that influences their reactivity in acid-catalyzed ring-openings. researchgate.net Such calculations help in understanding the basicity and the electronic effects of substituents on the aziridine ring. researchgate.net In other studies, ab initio methods have been used to rationalize the regioselectivity observed in the ring-opening of intermediate aziridinium (B1262131) salts. ugent.be While specific high-level composite method studies on 2-methyl-1-tosyl-aziridine are not broadly reported, their application in related systems underscores their importance for obtaining benchmark energetics for reaction mechanisms.

A key outcome of computational studies is the construction of a free energy profile for the entire catalytic cycle or reaction sequence. This profile plots the Gibbs free energy (ΔG) of each species along the reaction coordinate, allowing for the identification of the highest energy barrier, which corresponds to the rate-determining step (RDS).

Understanding how a catalyst interacts with the substrate is fundamental to explaining and predicting catalytic activity and selectivity. Computational modeling allows for the detailed visualization and quantification of these interactions.

In palladium-catalyzed reactions of aziridines, computational results have indicated that non-covalent interactions between the palladium catalyst and the aziridine substrate play a vital role in determining the regioselectivity of the ring-opening. acs.org For instance, the steric bulk of phosphine (B1218219) ligands on the palladium center can prevent the approach of the more substituted benzylic carbon of an aryl-aziridine, thereby directing the catalyst to interact with the terminal carbon. acs.org DFT calculations and NMR studies have been used in tandem to identify the active catalytic species, such as a PdL(_2) complex. rsc.org In copper-catalyzed systems, modeling has revealed specific coordination modes, such as the η⁶-coordination of an aryl substituent on the substrate to the copper atom, which influences reactivity. mdpi.com These models provide a rational basis for catalyst design and the optimization of reaction conditions.

Solvent Effects in Computational Models

In the theoretical investigation of reaction mechanisms involving 2-Methyl-1-Tosyl-Aziridine and related compounds, computational models are indispensable tools. A critical factor that significantly influences the accuracy and predictive power of these models is the treatment of the solvent. The surrounding solvent medium can dramatically alter reaction pathways, transition state energies, and product distributions. Consequently, the choice of solvent model—whether implicit or explicit—is a pivotal decision in the computational study of these reactions.

Implicit versus Explicit Solvent Models

Computational chemistry employs two primary strategies to simulate the effects of a solvent: implicit and explicit models. stackexchange.com

Implicit Models: Also known as continuum models, these methods treat the solvent as a continuous, structureless medium characterized by a bulk property, such as its dielectric constant. bioorg.org The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized medium. Common examples include the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD). researchgate.netresearchgate.net These models are computationally efficient, allowing for the rapid estimation of solvent effects on various chemical systems. However, they may fail to capture specific, short-range interactions like hydrogen bonding, which can be crucial in determining reaction outcomes. bioorg.orgnih.gov

Explicit Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation, forming a "supermolecule" that consists of the solute and a number of surrounding solvent molecules. ugent.beacs.org This method allows for the direct and accurate modeling of specific solute-solvent interactions, such as hydrogen bonds. bioorg.org While explicit models offer a more realistic representation of the solvated system, they are significantly more computationally demanding due to the increased number of atoms. stackexchange.com Studies on aziridinium ion ring-opening have shown that gas-phase calculations are often unrealistic and that explicit solvent molecules are necessary to adequately represent the system. bioorg.org For reactions involving activated aziridines, computational results indicate that an explicit accounting of solvent molecules is required to describe the free energy profile correctly. ugent.beacs.org

A comparison of the two modeling approaches reveals their distinct advantages and limitations.

| Feature | Implicit (Continuum) Models | Explicit (Supermolecule) Models |

|---|---|---|

| Representation | Solvent as a uniform, continuous medium with a dielectric constant. bioorg.org | Individual solvent molecules are included in the calculation. acs.org |

| Key Advantage | Computationally efficient. | Accurately models specific solute-solvent interactions (e.g., hydrogen bonding). bioorg.org |

| Key Disadvantage | May not capture specific interactions like hydrogen bonds. nih.gov | High computational cost due to a large number of atoms. stackexchange.com |

| Common Examples | PCM, SMD. researchgate.netresearchgate.net | ONIOM (QM/MM), Full QM calculation with solvent molecules. mdpi.com |

Influence on Aziridine Ring-Opening Reactions

The choice of solvent and the corresponding computational model has profound implications for studying the ring-opening of N-tosyl aziridines. The solvent can influence the regioselectivity of nucleophilic attack and the activation energy of the reaction.

Regioselectivity and Reaction Pathways: Computational studies have demonstrated that solvent interactions can direct the outcome of aziridine ring-opening reactions. For instance, density functional theory (DFT) calculations revealed that hydrogen bonding between solvent molecules and the aziridine ring can modulate orbital distributions, thereby controlling the C2/C3 regioselectivity of the ring-opening process. rsc.org In the palladium-catalyzed borylative ring-opening of 2-phenyl-N-tosyl-aziridine, computational methods showed that explicit water molecules play a crucial role in the transmetalation step of the catalytic cycle. rsc.org The nucleophilic attack on the aziridine can proceed via different mechanisms, and theoretical investigations have shown that the presence of a Lewis acid and the solvent environment affects whether the reaction is concerted or stepwise. researchgate.net

Activation Energy Barriers: The energy barrier, or activation energy (ΔG‡), for the ring-opening process is a key parameter determined through computational modeling. This barrier is highly sensitive to both the electronic nature of the aziridine's substituents and the surrounding solvent. DFT calculations have been used to compare the activation energies for the ring-opening of various N-protected aziridines. These studies highlight the activating effect of the N-tosyl group. A simplified model comparing N-protected aziridines showed that the N-tosyl group results in a lower activation energy for ring-opening compared to an N-mesyl group, facilitating the reaction. mdpi.com

The data below, derived from computational models, illustrates the effect of the N-protecting group on the calculated activation energy for the initial ring-opening step.

| N-Protecting Group | Relative Activation Energy (ΔG‡) for Ring Opening (kJ/mol) | Thermodynamic Favorability of Intermediate (ΔG) (kJ/mol) |

|---|---|---|

| N-Mesyl | +16.3 | +46.9 |

| N-Tosyl | +14.9 | +37.9 |

| N-(2-Picolinoyl) | Reference (lower) | -19.1 |

These calculations demonstrate that while the N-tosyl group activates the aziridine ring towards opening, the resulting intermediate is thermodynamically less favored compared to other activating groups in this specific model. mdpi.com Such insights are critical for rationalizing experimental observations and designing new synthetic methodologies. The inclusion of explicit solvent molecules in these models is often essential for obtaining results that align with experimental data, particularly when strong solute-solvent interactions are present. acs.org

Applications As a Synthetic Intermediate for Advanced Molecules

Construction of Functionalized Amines

The N-tosyl group enhances the electrophilicity of the aziridine (B145994) ring carbons, facilitating nucleophilic attack. In the case of 2-methyl-1-tosyl-aziridine, the attack can occur at either the substituted C2 or the unsubstituted C3 carbon. The regiochemical outcome is influenced by factors such as the nature of the nucleophile, the catalyst employed, and the reaction conditions, allowing for controlled access to different isomers.

β-Amino Ketones

β-Amino ketones are valuable structural motifs in numerous natural products and pharmaceutical agents. mdpi.com The synthesis of these compounds can be achieved through the ring-opening of 2-methyl-1-tosyl-aziridine. One modern approach involves the coupling of aziridines with aldehydes, which serve as acyl anion equivalents. For instance, a cooperative catalysis system involving nickel and a hydrogen-atom-transfer (HAT) photocatalyst can effectively couple N-tosyl styrenyl aziridines with aldehydes. acs.orgacs.org In this process, the aldehyde is converted into an acyl radical, which then couples with the aziridine that has been activated by the nickel catalyst. acs.org While this has been demonstrated effectively on styrenyl aziridines, the principle extends to alkyl-substituted aziridines. The reaction of a 2-substituted aziridine proceeds with high regioselectivity, with the acylation occurring at the more substituted carbon, leading to β-amino ketones with a quaternary carbon center. acs.org

Another strategy involves the reaction of aziridines with enolates derived from ketones, esters, or amides. msu.edu These nucleophiles readily attack the activated aziridine ring to forge a new carbon-carbon bond, yielding the β-amino ketone backbone after hydrolysis.

β-Aryl Amines

The introduction of an aryl group via the ring-opening of 2-methyl-1-tosyl-aziridine is a key transformation for accessing β-aryl amines. These structures are central to many biologically active compounds. The reaction can be accomplished using various aryl nucleophiles, often mediated by a catalyst.

A notable example is the reaction with indoles, which are important heterocyclic motifs. rsc.org Under gold(I) catalysis, the ring-opening of racemic 2-methyl-N-tosylaziridine with various indoles proceeds to give tryptamine (B22526) derivatives. researchgate.net While the reaction with 2-phenyl-N-tosylaziridine shows complete regioselectivity for attack at the benzylic position, the reaction with 2-methyl-N-tosylaziridine can yield a mixture of regioisomers, though ratios as high as 10:1 can be achieved, favoring attack at the less-hindered carbon. rsc.org The use of a hard Lewis acid like boron trifluoride can also promote the reaction, often favoring attack at the more substituted C2 carbon. researchgate.net

Furthermore, organometallic reagents such as aryl Grignard reagents are effective nucleophiles. The cleavage of the aziridine ring with a Grignard reagent, typically in the presence of a copper(I) iodide catalyst, offers a direct route to N-tosylated β-aryl amines. The reaction occurs smoothly, with the nucleophile attacking the less substituted ring carbon in good yields. rsc.org

| Nucleophile | Catalyst/Reagent | Product Type | Regioselectivity (C2:C3 attack) | Ref |

| Indole (B1671886) | [Au(JohnPhos)NTf2] | Tryptamine derivative | up to 1:10 | rsc.orgresearchgate.net |

| Indole | BF3·OEt2 | Tryptamine derivative | C2 selective | researchgate.net |

| Aryl Grignard | CuI (cat.) | β-Aryl-β-methyl amine | C3 selective | rsc.org |

β-Amino Acids

β-Amino acids are crucial components of peptidomimetics and various pharmaceuticals. A powerful method for their synthesis from aziridines is through nickel-catalyzed reductive carboxylation with carbon dioxide (CO₂). acs.orgnih.gov This protocol is characterized by its mild conditions, using CO₂ at atmospheric pressure, and high chemo- and regioselectivity. acs.orgacs.org

The reaction utilizes a nickel(II) precatalyst with a bipyridine-type ligand and manganese powder as a reductant. acs.org When applied to 2-methyl-1-tosyl-aziridine, this method would lead to the formation of N-tosyl-β-homoalanine. The carboxylation occurs selectively at the less-substituted C3 carbon of the aziridine ring. mdpi.comacs.org This transformation is highly valuable as it converts a readily available starting material into a high-value amino acid derivative in a single, atom-economical step. The protocol is tolerant of various functional groups on the aziridine substrate, although its efficiency can be affected by steric hindrance. acs.orgrecercat.cat

β-Phenethylamines

β-Phenethylamines are a prominent class of β-aryl amines with significant representation in medicinal chemistry and neuroactive compounds. A highly modular and effective synthesis of these molecules involves the nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl halides. clockss.org A photoassisted Ni-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines, such as 2-methyl-1-tosyl-aziridine, and commercially available (hetero)aryl iodides has been developed. nih.gov

This method proceeds under mild conditions, using an inexpensive organic photocatalyst and avoiding stoichiometric reductants. nih.gov Mechanistic studies suggest that the reaction involves a nucleophilic iodide-mediated ring opening of the aziridine to generate a β-iodoamine intermediate, which then undergoes cross-coupling. nih.gov This approach allows for the synthesis of amphetamine derivatives and other valuable β-phenethylamine structures in moderate to high yields. The reaction demonstrates excellent regioselectivity, with the aryl group being installed at the less-substituted carbon of the aziridine.

| Aryl Iodide | Catalyst System | Product | Yield | Ref |

| 4-Trifluoromethoxy-iodobenzene | Ni/photoredox | N-Tosyl-4-(trifluoromethoxy)amphetamine | High | nih.gov |

| 4-Iodo-2-fluorobenzonitrile | Ni/photoredox | N-Tosyl-4-cyano-3-fluoroamphetamine | High | nih.gov |

| 4-Iodoacetanilide | Ni/photoredox | N-Tosyl-4-acetamidoamphetamine | Good | nih.gov |

Allylic Amines

The synthesis of allylic amines from 2-methyl-1-tosyl-aziridine is a more complex transformation. Direct ring-opening with vinyl organometallics like vinylcuprates is a plausible route, but the most common methods for allylic amine synthesis often involve other pathways, such as the direct amination of alkenes. acs.orgorganic-chemistry.orgnih.gov

One potential pathway from an aziridine is a base-induced E2-type elimination. However, studies have shown this to be challenging for N-tosyl aziridines. The acidity of the protons on the tosyl group's methyl moiety can lead to competitive deprotonation by strong bases like lithium diisopropylamide (LDA), preventing the desired ring-elimination. nih.gov While N-benzenesulfonyl aziridines lacking α-protons have been shown to undergo β-elimination to form allylic amines, the presence of multiple potential deprotonation sites in 2-methyl-1-tosyl-aziridine complicates this approach. nih.gov

Alternative strategies have focused on the isomerization of aziridines using specific catalytic systems. For example, a bimetallic Ti/Co radical redox-relay has been used to isomerize N-benzoyl aziridines to allylic amides. arkat-usa.org However, N-tosyl aziridines were found to be unreactive under these conditions. arkat-usa.org Therefore, while allylic amines are a critical class of compounds, their synthesis from 2-methyl-1-tosyl-aziridine is not straightforward and often requires multi-step sequences or specialized catalytic systems that are not yet established as general methods.

Chiral Diamines

Vicinal (1,2) and 1,3-diamines are fundamental building blocks in coordination chemistry and for the synthesis of biologically active molecules and chiral ligands. researchgate.netresearchgate.net 2-Methyl-1-tosyl-aziridine is an excellent precursor for these compounds through ring-opening reactions with nitrogen-based nucleophiles. nih.govsioc-journal.cn

The reaction of N-tosyl aziridines with primary or secondary amines proceeds efficiently to yield the corresponding 1,2-diamines, with the N-tosyl group serving as a protecting group for one of the amino functionalities. researchgate.net These reactions can be promoted by various catalysts, such as ytterbium triflate or simply by solvents like dimethyl sulfoxide (B87167) (DMSO), and generally occur under mild conditions. researchgate.net The nucleophilic attack typically occurs at the less-substituted C3 position of 2-methyl-1-tosyl-aziridine, leading to a single regioisomer with high stereospecificity. researchgate.net

This methodology has been extended to the use of amino acid esters as nucleophiles. For example, L-amino acid esters react with substituted N-tosyl aziridines in a silica-gel-promoted, solvent-free reaction to produce chiral diamines. This approach provides access to complex, highly functionalized diamine derivatives.

| Amine Nucleophile | Catalyst/Solvent | Product Type | Regioselectivity | Ref |

| Benzylamine | DMSO | N-Tosyl-1-phenyl-1,2-propanediamine derivative | C3 selective | researchgate.net |

| Various aliphatic amines | Ytterbium triflate | N-Tosyl-1,2-diamines | C3 selective | researchgate.net |

| L-amino acid esters | Silica-gel | Chiral peptidic diamines | C3 selective |

Chiral Amino Alcohols

The ring-opening of N-tosylaziridines, including 2-methyl-1-tosyl-aziridine, provides a direct route to protected β-amino alcohols. nih.gov These chiral amino alcohols are crucial intermediates in the synthesis of numerous biologically active compounds. nih.gov The reaction typically proceeds via a nucleophilic attack, often with water or other oxygen-containing nucleophiles, leading to the formation of the corresponding amino alcohol derivative. nih.gov The regioselectivity of the ring-opening is a key aspect, with attack generally occurring at the less substituted carbon of the aziridine ring. psu.edu

A common method for preparing chiral N-tosyl aziridines, the precursors to these amino alcohols, involves the one-pot cyclization of chiral β-amino alcohols using tosyl chloride and a base. nih.govscielo.br This process often proceeds with high yields and can be performed on a multigram scale. arkat-usa.org

| Precursor Amino Alcohol | Base | Solvent | Yield of Aziridine (%) |

| (S)-Alaninol | K2CO3 | Acetonitrile | 85 |

| (S)-Valinol | K2CO3 | Acetonitrile | 92 |

| (S)-Leucinol | K2CO3 | Acetonitrile | 95 |

| (S)-Phenylalaninol | K2CO3 | Acetonitrile | 94 |

Table 1: Synthesis of chiral N-tosyl-2-alkylaziridines from β-amino alcohols. Data sourced from arkat-usa.org

The subsequent ring-opening of these chiral aziridines with various nucleophiles, including those that lead to amino alcohols, has been extensively studied. iitk.ac.in For instance, the reaction of (R)-2-phenyl-N-tosylaziridine with methanol, in the presence of a Lewis acid, yields the corresponding nonracemic 1,2-amino ether in high yield and enantiomeric excess. iitk.ac.in

Synthesis of Complex Nitrogen-Containing Heterocycles

The reactivity of 2-methyl-1-tosyl-aziridine extends beyond the synthesis of acyclic compounds, proving instrumental in the construction of various nitrogen-containing heterocyclic systems. Current time information in Bangalore, IN.

Four-Membered Rings (e.g., Azetidines)

The ring expansion of aziridines to azetidines represents a valuable synthetic transformation. One strategy involves the reaction of N-tosylaziridines with dimethylsulfoxonium methylide. This process is stereospecific, with cis-aziridines yielding trans-azetidines. acs.org Another approach involves the rearrangement of cis-N-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridines with phenols, which proceeds via regioselective ring-opening followed by rearrangement to afford the azetidine (B1206935) ring system. researchgate.net

Five-Membered Rings (e.g., Pyrrolidines, Pyrroloindoles)

The synthesis of pyrrolidines from 2-methyl-1-tosyl-aziridine can be achieved through various methodologies. One such method involves the reaction of the aziridine with allyl anions. The regioselectivity of this reaction can be controlled by the choice of the allyl anion and the reaction conditions. psu.edu For example, the reaction of 2-methyl-1-tosyl-aziridine with a silyl-substituted allyl anion primarily gives the α-adduct. psu.edu

Another powerful strategy for pyrrolidine (B122466) synthesis is the formal [3+2] cycloaddition of aziridines with alkenes. acs.org This can be achieved through the generation of azomethine ylides from the aziridine, which then react with dipolarophiles. wikipedia.org Rhodium(III)-catalyzed intermolecular aziridination of unactivated terminal alkenes followed by an acid-promoted ring expansion has also been shown to produce pyrrolidines. nih.gov

The synthesis of pyrroloindolines, a key structural motif in many natural products, can be accomplished through the reaction of 2-methyl-1-tosyl-aziridine with indoles. researchgate.net Gold(I) catalysts have been shown to be effective in promoting the SN2-type ring-opening of the aziridine with the indole nucleophile, leading to tryptamine derivatives which can then cyclize to form the pyrroloindoline core. researchgate.netresearchgate.net A study on the dearomatization reactions of indoles with aziridines has also been reported, yielding pyrroloindolines. researchgate.net

| Indole | Catalyst | Solvent | Temperature (°C) | Yield of Tryptamine Derivative (%) |

| 1H-Indole | AuCl/AgSbF6 | DCE | 80 | 95 |

| 5-Methoxy-1H-indole | AuCl/AgSbF6 | DCE | 80 | 92 |

| 6-Fluoro-1H-indole | AuCl/AgSbF6 | DCE | 80 | 88 |

Table 2: Gold-catalyzed ring-opening of 2-methyl-N-tosylaziridine with various indoles. Data sourced from researchgate.net

Six-Membered Rings (e.g., Piperidines, Tetrahydroquinolines, Tetrahydropyrimidines)

The expansion of the aziridine ring can also be utilized to synthesize six-membered heterocycles like piperidines. One method involves the intramolecular ring-opening of an aziridine with a tethered nucleophile. For instance, 2-(4-tosyloxybutyl)aziridine can be converted to 2-azidomethylpiperidine upon treatment with sodium azide. nih.gov The regioselectivity of the ring expansion is dependent on the nature of the nucleophile. nih.gov Alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can also lead to 2-alkylsubstituted piperidines. researchgate.net

The synthesis of tetrahydroquinolines, another important class of nitrogen heterocycles, has been achieved through a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes. frontiersin.org While not directly starting from 2-methyl-1-tosyl-aziridine, this highlights a strategy for constructing this ring system that could potentially be adapted.

Seven-Membered Rings (e.g., 1,4-Benzoxazepines, Benzoazepinones)

2-Methyl-1-tosyl-aziridine is a key starting material for the synthesis of 1,4-benzoxazepinones. A domino reaction involving the ring-opening of the aziridine with a 2-halophenol, followed by a carboxamidation reaction, provides an efficient route to these seven-membered rings. researchgate.net This process can be catalyzed by a phase-transfer catalyst. researchgate.net More recent methods have also been developed, including a palladium-catalyzed isocyanide-insertion reaction following the initial ring-opening. rsc.org

| N-Tosylaziridine | 2-Halophenol | Base | Catalyst | Yield of 1,4-Benzoxazepinone (%) |

| 2-Methyl-1-tosyl-aziridine | 2-Iodophenol | K2CO3 | TBAB | 85 |

| 2-Phenyl-1-tosyl-aziridine | 2-Bromophenol | K2CO3 | TBAB | 82 |

Table 3: Synthesis of 1,4-Benzoxazepinones from N-Tosylaziridines. TBAB = Tetrabutylammonium bromide. Data adapted from researchgate.net

Fused and Polycyclic Systems

The reactivity of 2-methyl-1-tosyl-aziridine also allows for its incorporation into fused and polycyclic systems. For example, the intramolecular cyclization of tryptamine derivatives, formed from the ring-opening of the aziridine with indoles, leads to fused pyrroloindole structures. researchgate.net Furthermore, the generation of azomethine ylides from N-substituted aziridines and their subsequent 1,3-dipolar cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems. wikipedia.org These reactions can be catalyzed by Lewis acids and allow for the formation of various fused heterocyclic products. wikipedia.org

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of 2-methyl-1-tosylaziridine often involves multi-step procedures starting from amino alcohols. mdpi.com Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Another area of active development is the catalytic aziridination of alkenes. Zirconium-based catalysts, for example, have been shown to promote the aziridination of a variety of substituted alkenes with high yields and stereospecificity using chloramine-T as the nitrogen source. rsc.orgrsc.org The development of catalysts that can efficiently convert simple, abundant feedstocks like propene directly to 2-methyl-1-tosylaziridine under mild conditions remains a significant goal.

Future efforts will likely concentrate on:

Catalyst development: Designing highly active and selective catalysts for the direct aziridination of propene.

Alternative activating groups: Exploring activating groups other than tosyl that are more readily cleaved or offer different reactivity profiles, while still being accessible through sustainable methods.

Flow chemistry: Implementing continuous flow processes for the synthesis of 2-methyl-1-tosylaziridine to enhance safety, scalability, and efficiency.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The ring-opening of 2-methyl-1-tosylaziridine is a powerful method for introducing nitrogen-containing functionalities. A major focus of current research is the development of new catalytic systems that offer superior control over regioselectivity and stereoselectivity.

Transition metal catalysis has been particularly fruitful. Palladium, nickel, and copper complexes have all been employed to catalyze the ring-opening cross-coupling of N-tosylaziridines with a variety of nucleophiles. acs.orgnih.govmdpi.com For example, palladium-catalyzed reactions with organozinc reagents have shown complete regioselectivity for attack at the less hindered carbon of the aziridine (B145994) ring. acs.org Similarly, nickel-catalyzed cross-coupling reactions with alkylzinc reagents have been developed. acs.orgacs.orgacs.org

Gold catalysts have also emerged as powerful tools for the ring-opening of N-tosylaziridines. Cationic gold(I) catalysts have demonstrated high efficiency in promoting the reaction with indoles, achieving excellent yields and complete stereocontrol with chiral aziridines. researchgate.net For 2-methyl-1-tosylaziridine, these gold catalysts have shown high regioselectivity. researchgate.net

Organocatalysis offers a metal-free alternative for the asymmetric ring-opening of aziridines. Chiral phosphoric acids, for instance, can catalyze the enantioselective ring-opening, providing access to optically active products. cncb.ac.cnresearchgate.net

Emerging research in this area is focused on:

Regiodivergent catalysis: Developing catalytic systems where the regioselectivity of the ring-opening can be switched by tuning the catalyst, ligands, or reaction conditions. nih.gov

Enantioselective catalysis: Designing new chiral catalysts that can achieve high enantioselectivity in the ring-opening of racemic 2-methyl-1-tosylaziridine through kinetic resolution or desymmetrization. acs.orgresearchgate.net

Photoredox catalysis: Utilizing light-mediated processes to enable novel ring-opening transformations under mild conditions. mdpi.com

Advanced Mechanistic Elucidation through Modern Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of 2-methyl-1-tosylaziridine is crucial for the rational design of new and improved synthetic methods. Modern spectroscopic techniques, in conjunction with computational studies, are providing unprecedented insights.

In-situ spectroscopic methods, such as ReactIR and NMR spectroscopy, can be used to monitor reaction progress, identify transient intermediates, and determine kinetic profiles. These techniques are invaluable for understanding the role of catalysts and additives and for optimizing reaction conditions.

For example, detailed mechanistic studies of palladium-catalyzed ring-opening reactions have utilized a combination of experimental and computational methods to elucidate the full catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. acs.orgnih.gov These studies have revealed the crucial role of ligands and additives in determining the regioselectivity and stereospecificity of the reaction. acs.orgnih.gov

Future research will likely involve:

Advanced NMR techniques: Employing two-dimensional and diffusion-ordered spectroscopy (DOSY) to characterize complex reaction mixtures and catalyst-substrate interactions.

Time-resolved spectroscopy: Using techniques like flash photolysis to study the dynamics of short-lived intermediates in photochemical reactions.

Chiroptical spectroscopy: Applying methods such as circular dichroism (CD) to probe the stereochemistry of chiral catalysts and products in real-time.

Computational Design and Prediction of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the reactivity of 2-methyl-1-tosylaziridine. acs.orgnih.govmdpi.comresearchgate.net DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions with a high degree of accuracy. acs.orgnih.gov

For instance, computational studies on the palladium-catalyzed ring-opening of aziridines have successfully rationalized the observed regioselectivity by analyzing the energetics of the oxidative addition step. acs.orgnih.gov These studies have shown that the interactions between the catalyst and the aziridine substrate play a key role in determining the reaction outcome. acs.org Similarly, DFT calculations have been used to understand the mechanism of copper-catalyzed borylative ring-opening reactions. mdpi.com

The predictive power of computational chemistry is being harnessed to:

Screen new catalysts: Virtually screen libraries of potential catalysts to identify promising candidates for specific transformations.

Predict reaction outcomes: Develop predictive models that can accurately forecast the products of new reactions involving 2-methyl-1-tosylaziridine.

Design novel reactions: Use computational insights to design entirely new transformations that are not yet experimentally realized.

The synergy between computational and experimental chemistry is expected to accelerate the discovery of new reactions and catalytic systems for 2-methyl-1-tosylaziridine. acs.org

Integration into Cascade and Multicomponent Reactions for Molecular Complexity

A major trend in modern organic synthesis is the development of cascade (or domino) and multicomponent reactions (MCRs) that allow for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govresearchgate.netnih.gov 2-Methyl-1-tosylaziridine is an ideal substrate for such processes due to its ability to undergo nucleophilic ring-opening to generate reactive intermediates that can participate in subsequent transformations.

Lewis acid-catalyzed domino ring-opening/cyclization reactions of activated aziridines have been developed for the synthesis of a variety of heterocyclic compounds, such as 2-iminothiazolidines and γ-lactams. nih.govacs.org In these reactions, the initial ring-opening of the aziridine by a nucleophile is followed by an intramolecular cyclization to form the final product with high stereoselectivity. nih.govacs.org

Multicomponent reactions involving aziridines have also been explored for the synthesis of diverse molecular scaffolds. nih.govresearchgate.netnih.gov For example, the reaction of aziridine aldehyde dimers, peptides, and isocyanides has been shown to produce macrocyclic peptides through a process that deviates from the traditional Ugi reaction pathway. rsc.orgbeilstein-journals.org

Future research in this area will likely focus on:

Developing novel cascade reactions: Designing new domino sequences that incorporate 2-methyl-1-tosylaziridine to access novel and complex molecular architectures.

Expanding the scope of MCRs: Identifying new multicomponent reactions that can utilize 2-methyl-1-tosylaziridine as a key building block.

Asymmetric cascade reactions: Developing enantioselective cascade reactions that can generate multiple stereocenters in a single step with high control.

The integration of 2-methyl-1-tosylaziridine into increasingly sophisticated cascade and multicomponent reactions will continue to be a vibrant area of research, offering efficient and elegant solutions for the synthesis of medicinally and materially important molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-Methyl-1-Tosyl-Aziridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a degassed solution of aziridine derivatives in THF/H₂O (90:10) with arylboronic acid, K₂CO₃, and PdCl₂(dppf)·CH₂Cl₂ at 70°C achieves yields up to 84% after silica gel chromatography . Acid-catalyzed one-pot reactions (e.g., ring-opening/cyclization/oxidation) with N-tosylhydrazones also provide novel derivatives under mild conditions (e.g., 25°C to reflux) .

Q. How is 2-Methyl-1-Tosyl-Aziridine characterized structurally and functionally?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR of derivatives like N-(2-(2-(furan-2-ylmethylene)-1-tosylhydrazinyl)-2-phenylethyl)-4-methylbenzenesulfonamide shows distinct aromatic proton shifts (δ 7.2–7.8 ppm) and sulfonamide peaks. HRMS (ESI+) confirms molecular ions (e.g., m/z 628.1814 [M]⁺) .

Advanced Research Questions

Q. How do stereochemical outcomes in 2-Methyl-1-Tosyl-Aziridine derivatives vary with catalysts or substrates?

- Methodological Answer : Stereoselectivity depends on chiral auxiliaries and reaction pathways. For example, (2R)-configured derivatives (CAS: 1207754-80-0) are synthesized using enantiopure starting materials, as confirmed by optical rotation and X-ray crystallography. Contradictions in reported enantiomeric excess (e.g., 85% vs. 92%) may arise from solvent polarity or temperature gradients during crystallization .

Q. What strategies resolve contradictions in spectroscopic data for aziridine derivatives?

- Methodological Answer : Cross-validation using multiple techniques (e.g., FTIR for functional groups, HRMS for molecular weight) addresses discrepancies. For instance, conflicting NMR assignments for tosyl protons (δ 2.4–2.6 ppm) can be resolved via 2D-COSY or HSQC experiments .

Q. How can computational modeling predict reactivity in aziridine ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Studies show that electron-withdrawing groups (e.g., tosyl) lower the energy barrier for nucleophilic ring-opening by 10–15 kcal/mol compared to alkyl-substituted aziridines .

Application Scope

Q. What non-medical research applications are documented for 2-Methyl-1-Tosyl-Aziridine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.